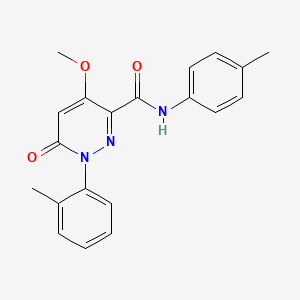

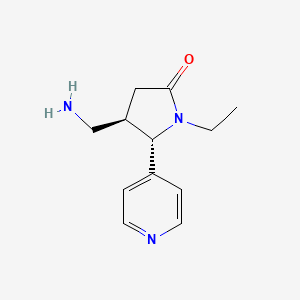

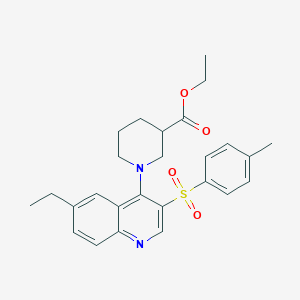

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one, also known as Y-27632, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has been extensively studied in scientific research for its potential applications in various fields, including cancer treatment, stem cell research, and cardiovascular disease.

Scientific Research Applications

Synthesis and Reactivity

- The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it has been involved in the formation of 1,3,4-oxadiazoles and pyridopyridazines (Elnagdi et al., 1988). Moreover, its reactivity with different electrophilic reagents has been reported, indicating its potential in diverse chemical transformations.

Antimicrobial Applications

- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, a study on 1,2,4-triazoles starting from isonicotinic acid hydrazide, which relates to the compound , showed that these derivatives exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).

Complexation Properties

- Research into the complexation of zinc(II), magnesium(II), and calcium(II) by related pyridinyl compounds has been conducted, highlighting the potential of these compounds in metal coordination chemistry (Matczak-Jon et al., 2010).

Ligand Synthesis

- The compound has been used in the synthesis of various ligands. For example, it has been part of the synthesis process for 4-functionalized pyridine-based ligands, which are potentially useful in the formation of metal complexes (Vermonden et al., 2003).

Drug Discovery and Development

- It has been included in virtual screening campaigns to discover new compounds with potential therapeutic applications, such as in the development of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties (Staroń et al., 2019).

Stereochemistry and Synthesis Optimization

- The synthesis of various isomers of related compounds has been a focus of study, indicating the importance of this compound in understanding stereochemical aspects in organic synthesis (Mohapatra et al., 2011).

Carbon Dioxide Binding Studies

- Studies have been conducted on rhenium(I) triscarbonyl compounds with ligands related to this compound, exploring their potential in carbon dioxide binding through a dearomatization/rearomatization reaction sequence (Stichauer et al., 2017).

properties

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15-11(16)7-10(8-13)12(15)9-3-5-14-6-4-9/h3-6,10,12H,2,7-8,13H2,1H3/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUJUYEBRMSNH-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)CN)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)

![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)

![5-Ethyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2408776.png)